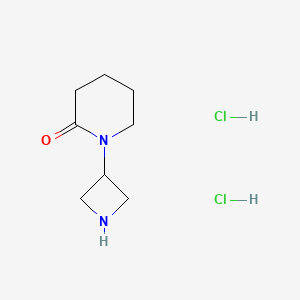

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

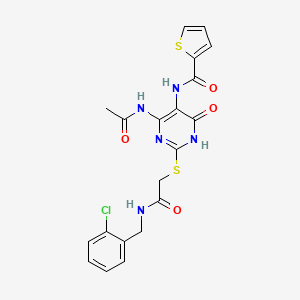

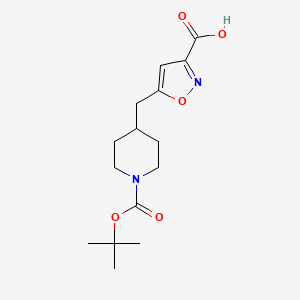

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 . It is a salt, as indicated by the term “dihydrochloride” in its name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O.2ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;;/h7,9H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry and cool place .Wissenschaftliche Forschungsanwendungen

Advanced Building Blocks for Drug Discovery

Research by Feskov et al. (2019) highlights the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds demonstrate larger size and increased conformational flexibility compared to their parent heterocycles, suggesting their potential utility as building blocks in lead optimization programs in drug discovery (Feskov et al., 2019).

Stereoselective Synthesis and Ring Transformation

Van Brabandt et al. (2006) explored the reduction of 4-(haloalkyl)azetidin-2-ones to yield new 2-(haloalkyl)azetidines. These compounds served as precursors for stereospecifically defined azaheterocycles, such as pyrrolidines and piperidines, showcasing the versatility of azetidine derivatives in synthesizing complex cyclic structures (Van Brabandt et al., 2006).

Azetidines in Heterocyclic Chemistry

Singh et al. (2008) provided a comprehensive overview of azetidines, azetines, and azetes, noting their thermal stability and reactivity with electrophiles and nucleophiles. Azetidines facilitate the synthesis of various cyclic products, including piperidines and pyrrolidines, underscoring their significance in heterocyclic chemistry and synthesis of biologically active compounds (Singh et al., 2008).

Neurokinin-2 Receptor Antagonists

A study by Mackenzie et al. (2002) on the synthesis and pharmacological evaluation of neurokinin-2 (NK2) antagonists utilized azetidinyl compounds. This research demonstrates the application of azetidines in developing compounds with potential therapeutic effects, showcasing the role of azetidin-2-ones in medicinal chemistry (Mackenzie et al., 2002).

Piperidine Synthesis and Biological Evaluation

Balboni et al. (2000) explored nicotinic acetylcholine receptor ligands, focusing on azetidine, pyrrolidine, and piperidine analogues. The study illustrates the bioactivity potential of azetidinyl and piperidinyl compounds, contributing to the understanding of their roles in developing analgesic and therapeutic agents (Balboni et al., 2000).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)piperidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;;/h7,9H,1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPSQTQSPWGIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2749806.png)

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)

![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)

![(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2749817.png)

![2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2749818.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)